N-(2-chlorophenyl)-4-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(2-chlorophenyl)-4-[2-(1,3-dimethylbutylidene)hydrazino]-4-oxobutanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[2-(1,3-dimethylbutylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 2-chlorobenzoyl chloride with 1,3-dimethylbutylidene hydrazine, followed by the addition of a butanamide derivative. The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[2-(1,3-dimethylbutylidene)hydrazino]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-[2-(1,3-dimethylbutylidene)hydrazino]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[2-(1,3-dimethylbutylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-(2,3-dichlorobenzylidene)hydrazino)-2-oxoacetamide
- N’-(1,3-dimethylbutylidene)-3-hydroxybenzohydrazide
Uniqueness
N-(2-chlorophenyl)-4-[2-(1,3-dimethylbutylidene)hydrazino]-4-oxobutanamide is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the 1,3-dimethylbutylidene hydrazino moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H22ClN3O2 |
---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-4-methylpentan-2-ylideneamino]butanediamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)10-12(3)19-20-16(22)9-8-15(21)18-14-7-5-4-6-13(14)17/h4-7,11H,8-10H2,1-3H3,(H,18,21)(H,20,22)/b19-12+ |
InChI Key |
SSSCYSJVTGIENB-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)C/C(=N/NC(=O)CCC(=O)NC1=CC=CC=C1Cl)/C |
Canonical SMILES |
CC(C)CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1Cl)C |
Origin of Product |
United States |
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